molecular formula C9H14IN3 B1400007 4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine CAS No. 1343515-42-3

4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine

Cat. No.: B1400007
CAS No.: 1343515-42-3
M. Wt: 291.13 g/mol
InChI Key: PAHPCZHUWIWJKP-UHFFFAOYSA-N
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Description

4-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine (CAS RN: 1229457-94-6) is a heterocyclic compound featuring a piperidine ring substituted with a methyl-linked 4-iodo-1H-pyrazole moiety. This compound is a critical intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in cancer therapy . Its synthesis involves sequential steps: nucleophilic substitution of 4-chloropyridine hydrochloride with pyrazole, catalytic hydrogenation (Rh/C-20A) to reduce the pyridine to piperidine, and iodination using iodine/hydrogen peroxide (I₂/H₂O₂) to introduce the iodine atom at the pyrazole 4-position .

Properties

IUPAC Name

4-[(4-iodopyrazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14IN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h5,7-8,11H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHPCZHUWIWJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is an organic compound that belongs to the class of substituted piperidines. It is often employed as an intermediate in synthesizing other organic compounds due to its unique characteristics. The compound has a molecular formula of \$$C{10}H{14}IN_3\$$ and a molecular weight of 279.14 g/mol.

Preparation Methods

The synthesis of this compound typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol to afford substituted piperidines.

A three-step synthesis of 4-(4-Iodo-1H-Pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib has been reported.

One approach to synthesizing this compound involves iodination. A T3P-promoted reaction between commercially available piperidone and pyrazole gives the alkenyl derivative in good yield. Subsequent Cbz deprotection and enamine reduction using H2 and Pd/C can give iodination precursor in an overall yield of 37%.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including substitution reactions. The compound can react with different reagents to form a variety of products and can be used as an intermediate in the synthesis of other organic compounds due to its unique properties.

Biological Activity

This compound is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Cyclooxygenase Inhibition : The compound has shown potential as a selective inhibitor of cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways. These inhibitors are significant in treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Properties : Some pyrazole derivatives have demonstrated anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth, particularly in prostate cancer cells. The specific activity of this compound in this context requires further investigation.

In vivo Formulation

To prepare an in vivo formulation of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, one can use a clear solution method.

  • Dissolve the drug in DMSO to create a master liquid. The required amount of DMSO depends on the desired master liquid concentration.
  • Take the DMSO master liquid and add corn oil, then mix until the solution is clear.

It is important to ensure the liquid is clear before adding the next solvent and to add the solvents in the correct order. Physical methods, such as vortexing, ultrasound, or a hot water bath, can be used to aid dissolving.

Complete Stock Solution Preparation Table of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine

1 mg 5 mg 10 mg
1 mM 3.6087 mL 18.0434 mL 36.0868 mL
5 mM 0.7217 mL 3.6087 mL 7.2174 mL
10 mM 0.3609 mL 1.8043 mL 3.6087 mL

Synthesis of tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

To synthesize tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate, a solution of 4-bromopyrazole in DMF is reacted with sodium hydride at 0°C. A solution of Compound 1013 in DMF is added dropwise, and the reaction mixture is stirred at room temperature for 1 hour and then refluxed for 16 hours. The reaction is quenched with brine and extracted with ethyl acetate. The combined organic layers are washed with aqueous LiCl, dried over sodium sulfate, and concentrated under reduced pressure. The resulting crude bromide is purified by silica gel chromatography to yield the desired compound.

  • Sodium hydride (400 mg, 60% dispersion, 10 mmol) was added to a stirred solution of the bromopyrazole (1.47g, lOmmol) and 4-Methanesulfonyloxy-pipehdine-1-carboxylic acid tert-butyl ester (2.4 g, 8.6 mmol) in dry DMF (10 ml) at room temperature. After gas evolution had ceased, the reaction was stirred and heated at 110 °C under N2 for 4 h. The reaction mixture was allowed to cool to room temperature and stand at for 18 h before being partitioned between EtOAc and H2O. The organic layer was separated, washed with water H2O (x2), brine (x1 ), then dried (Na2SO4), filtered and the solvent removed in vacuo. The residue was purified using silica column chromatography running a 10-25% EtOAc/petrol gradient to give a colorless oil (1.7 g, 5.15 mmol).

Chemical Reactions Analysis

4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine undergoes various types of chemical reactions, including substitution reactions. The compound can react with different reagents to form a variety of products. For instance, it can be used as an intermediate in the synthesis of other organic compounds due to its unique properties.

Scientific Research Applications

4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is widely used in scientific research as an intermediate in the synthesis of other organic compounds. It is particularly valuable in the fields of chemistry and biology for the development of new compounds and materials. Additionally, its unique properties make it useful in the pharmaceutical industry for the synthesis of potential drug candidates .

Mechanism of Action

The exact mechanism of action of 4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is not well-documented. compounds containing the piperidine moiety are known to interact with various molecular targets and pathways. For example, piperidine-based compounds can stimulate sensory hairs on the antennae of insects, leading to their repellent effects . This suggests that this compound may also interact with specific molecular targets in a similar manner.

Comparison with Similar Compounds

Key Observations:

  • Iodine Substitution : The iodine atom in this compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), critical for constructing biaryl motifs in crizotinib . In contrast, methoxyphenyl or methyl groups (e.g., in and ) improve solubility but limit reactivity in metal-catalyzed reactions.

Physicochemical Properties

  • Boiling Point/Density: The iodine atom contributes to a high boiling point (430.5°C) and density (1.603 g/cm³) in the Boc-protected derivative , whereas non-halogenated analogs (e.g., ) have lower boiling points due to reduced molecular mass.
  • Solubility : Methoxy and methyl groups (e.g., ) enhance hydrophilicity, whereas iodine’s hydrophobicity may necessitate formulation aids in drug development.

Pharmacological Relevance

  • Its value lies in enabling crizotinib’s production .
  • Imidazole/Triazole Analogs : These are often bioactive, targeting kinases or receptors (e.g., triazole derivative in shows promise in kinase inhibition).
  • Methyl/Methoxyphenyl Derivatives : Used in early-stage drug discovery for optimizing pharmacokinetic profiles .

Biological Activity

4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C9H14IN3
  • Molecular Weight : 273.13 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Cyclooxygenase Inhibition : The compound has shown potential as a selective inhibitor of cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways. These inhibitors are significant in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease treatment .
  • Anticancer Properties : Some pyrazole derivatives have demonstrated anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth, particularly in prostate cancer cells . The specific activity of this compound in this context requires further investigation.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related pyrazole derivatives:

Activity Type Description Reference
COX InhibitionSelective inhibition with potential anti-inflammatory effects
AntimicrobialActive against S. aureus and E. coli with MIC values ranging from 0.0039 to 0.025 mg/mL
AnticancerInduces apoptosis in cancer cell lines; further studies needed
NeuroprotectivePotential protective effects on neuronal cells; requires additional research

Case Study 1: COX Inhibition

A study conducted by Eren et al. evaluated a series of pyrazole derivatives, including compounds similar to this compound, for their COX inhibitory activity. The most potent compound showed an IC50 value significantly lower than that of traditional NSAIDs, indicating strong anti-inflammatory potential .

Case Study 2: Antimicrobial Testing

In a comprehensive evaluation of synthesized piperidine derivatives, it was found that compounds with structural similarities to this compound exhibited notable antibacterial activity against various strains, including resistant bacteria .

Case Study 3: Anticancer Activity

Research on pyrazole derivatives has indicated that they can effectively inhibit the proliferation of prostate cancer cells. The specific effects of this compound on cancer cell lines are yet to be fully characterized but show promise based on related compounds .

Q & A

Q. What are the recommended synthetic routes for 4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine?

A common method involves coupling 4-iodo-1H-pyrazole with a piperidine derivative via a methylene linker. For example, intermediates like 1-(4-fluorophenyl)-5-(4-chlorophenyl)-1H-pyrazole can be synthesized using Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical to achieving high yields. Post-synthesis purification often employs column chromatography or recrystallization .

Q. How can NMR and X-ray crystallography be used to confirm the compound’s structure?

  • NMR : 1H^1H and 13C^{13}C NMR are essential for verifying substituent positions and hydrogen bonding patterns. For instance, the methylene bridge (-CH2_2-) between pyrazole and piperidine typically appears as a singlet at δ ~4.0–4.5 ppm .
  • X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···N/F hydrogen bonds) and confirms stereochemistry. For example, crystal packing analysis of related pyrazole-piperidine hybrids reveals planar pyrazole rings and dihedral angles with aryl substituents, critical for stability .

Q. What strategies are effective for analyzing its antimicrobial activity in vitro?

  • MIC assays : Use standardized protocols (CLSI/EUCAST) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Piperidine derivatives with halogen substituents (e.g., iodine, fluorine) often show enhanced membrane disruption via hydrophobic interactions .
  • Time-kill kinetics : Assess bactericidal/fungicidal activity over 24–48 hours. Data interpretation should account for solvent controls (DMSO ≤1% v/v) to avoid false positives .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological efficacy?

  • Iodine vs. fluorine : The 4-iodo group enhances steric bulk and lipophilicity, improving blood-brain barrier penetration for neuropharmacological applications. Fluorine, however, increases electronegativity, stabilizing hydrogen bonds with target enzymes (e.g., cholinesterases) .
  • Piperidine ring substitution : N-Methylation reduces basicity, altering pharmacokinetics (e.g., metabolic stability), while spirocyclic modifications enhance 3D complexity, improving binding to protein pockets .

Q. How can discrepancies in biological activity data across studies be addressed?

  • Data normalization : Control for assay variability (e.g., cell line passage number, incubation time) by benchmarking against reference compounds (e.g., ciprofloxacin for antimicrobial studies) .
  • Contradictory SAR : Use molecular docking to reconcile opposing trends. For example, a 4-iodo group may enhance antimicrobial activity but reduce solubility, necessitating logP optimization .

Q. What computational methods are suitable for predicting metabolic pathways?

  • In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 (CYP3A4/2D6) oxidation sites. Piperidine N-dealkylation and pyrazole ring hydroxylation are common metabolic pathways .
  • Metabolite identification : Combine LC-MS/MS with isotopic labeling to trace degradation products. For example, iodine substitution may slow hepatic clearance due to increased molecular weight .

Methodological and Safety Considerations

Q. What are the best practices for handling and storing this compound?

  • Storage : Keep under inert gas (N2_2/Ar) at −20°C to prevent oxidation. Desiccate to avoid hygroscopic degradation .
  • Safety protocols : Use PPE (nitrile gloves, goggles) due to potential neurotoxicity. LC-MS analysis of degradation products is recommended for waste disposal compliance .

Q. How to design experiments assessing neuropharmacological effects (e.g., cholinesterase inhibition)?

  • In vitro : Use Ellman’s assay with acetylthiocholine iodide to measure AChE/BChE inhibition. Piperidine derivatives with N-benzyl groups often show dual inhibition (IC50_{50} < 100 nM) .
  • In vivo : Employ Morris water maze or passive avoidance tests in rodent models. Dose optimization is critical to avoid off-target GABAergic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 2
4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine

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